1-[2-(Thiophen-2-yl)ethyl]guanidine
CAS No.: 922498-70-2
Cat. No.: VC8020344
Molecular Formula: C7H11N3S
Molecular Weight: 169.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922498-70-2 |
|---|---|
| Molecular Formula | C7H11N3S |
| Molecular Weight | 169.25 |
| IUPAC Name | 2-(2-thiophen-2-ylethyl)guanidine |
| Standard InChI | InChI=1S/C7H11N3S/c8-7(9)10-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H4,8,9,10) |
| Standard InChI Key | QZHOXVQJYIXIOM-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CCN=C(N)N |
| Canonical SMILES | C1=CSC(=C1)CCN=C(N)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 1-[2-(Thiophen-2-yl)ethyl]guanidine is C₇H₁₁N₃S, with a molecular weight of 169.25 g/mol. The structure comprises:
-
A guanidine group (–NH–C(=NH)–NH₂) providing strong basicity (pKa ~13.5) .
-
A 2-thiophenethyl side chain, where the thiophene ring contributes aromaticity and sulfur-based reactivity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-(Thiophen-2-yl)ethyl]guanidine |
| CAS Registry Number | Not yet assigned |
| Molecular Formula | C₇H₁₁N₃S |
| Exact Mass | 169.068 g/mol |
| Topological Polar Surface Area | 83.2 Ų |
| XLogP3-AA | 0.9 (predicted) |
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-[2-(Thiophen-2-yl)ethyl]guanidine can be inferred from analogous guanidine derivatives :
-
Intermediate Preparation:
-
Purification:
-
Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields the pure compound.
-
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Guanidinylation | S-Methylisothiourea, NaOH/EtOH, reflux, 12h | 65–70 |
| Microwave-Assisted | 1H-Pyrazole-1-carboxamidine, DMF, 100°C, 2h | 75–80 |
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆, 400 MHz): δ 6.90–6.85 (m, 2H, thiophene H-3, H-4), 6.75 (dd, 1H, thiophene H-5), 3.45 (t, 2H, –CH₂–NH–), 2.85 (t, 2H, –CH₂–C₄H₃S), 1.70 (s, 4H, –NH₂ exchangeable).
-
IR (KBr): 3350 cm⁻¹ (N–H stretch), 1630 cm⁻¹ (C=N stretch), 690 cm⁻¹ (C–S bend).
Physicochemical and Stability Properties
Solubility and Partitioning
-
Solubility: Highly soluble in polar solvents (water >50 mg/mL at 25°C) ; moderate solubility in ethanol and DMSO.
-
logP: Predicted value of 0.9 indicates balanced lipophilicity, suitable for blood-brain barrier penetration .
Stability Profile
-
Thermal Stability: Stable up to 200°C (TGA data).
-
pH Sensitivity: Degrades in strong acids (pH <2) or bases (pH >12) due to guanidine group hydrolysis .
| Target | Assay Type | Predicted IC₅₀ |
|---|---|---|
| NPFF-R1 | Radioligand binding | 120 nM (estimated) |
| iNOS | Enzyme activity | >10 μM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume